Product packaging for 5-(6-Aminopyridazin-3-yl)pentanenitrile(Cat. No.:CAS No. 2106504-51-0)

5-(6-Aminopyridazin-3-yl)pentanenitrile

Cat. No.: B2531610
CAS No.: 2106504-51-0
M. Wt: 176.223
InChI Key: HXMQAQUVPRZWNE-UHFFFAOYSA-N
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Description

5-(6-Aminopyridazin-3-yl)pentanenitrile is a chemical building block of interest in medicinal chemistry and drug discovery. It features two key pharmacophoric elements: an aminopyridazine ring and a nitrile group. The aminopyridazine moiety is a privileged structure in drug design, known for its ability to act as a hydrogen bond donor and acceptor, which can facilitate binding to various biological targets . The nitrile group (-C≡N) is a versatile functional group that can improve a compound's pharmacokinetic profile, enhance its binding affinity through dipole interactions or hydrogen bonding with biological targets, and act as a metabolically stable surrogate for other functional groups . Compounds containing nitrile groups have been developed for a wide range of therapeutic areas, including as inhibitors for specific kinases and enzymes . Researchers may find this compound useful as a precursor or intermediate in the synthesis of more complex molecules targeting these and other pathways. As with all nitrile-containing compounds, safe handling practices are essential. This product is intended for laboratory research and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N4 B2531610 5-(6-Aminopyridazin-3-yl)pentanenitrile CAS No. 2106504-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(6-aminopyridazin-3-yl)pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-7-3-1-2-4-8-5-6-9(11)13-12-8/h5-6H,1-4H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMQAQUVPRZWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CCCCC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Techniques for 5 6 Aminopyridazin 3 Yl Pentanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Isomerism

¹H NMR Spectroscopy for Proton Environments

Proton nuclear magnetic resonance (¹H NMR) spectroscopy is a powerful technique for identifying the various proton environments within a molecule. For 5-(6-aminopyridazin-3-yl)pentanenitrile, the ¹H NMR spectrum provides key information about the protons on the pyridazine (B1198779) ring and the aliphatic pentanenitrile chain.

The pyridazine ring contains two aromatic protons, H-4 and H-5, which typically appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-donating amino group at the C-6 position and the electron-withdrawing nature of the pyridazine nitrogens, generally placing them in the downfield region of the spectrum. The amino (-NH₂) protons usually appear as a broad singlet, and its chemical shift can be solvent-dependent.

The protons of the pentanenitrile side chain exhibit characteristic aliphatic signals. The methylene (B1212753) group adjacent to the pyridazine ring (H-α) is expected to be the most deshielded of the aliphatic protons due to the ring's electron-withdrawing effect. The methylene group adjacent to the nitrile group (H-δ) will also be deshielded. The remaining methylene protons (H-β and H-γ) will appear as multiplets in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (pyridazine)7.0 - 7.5Doublet8.0 - 9.0
H-5 (pyridazine)6.8 - 7.2Doublet8.0 - 9.0
-NH₂5.0 - 6.0Broad Singlet-
H-α (-CH₂-)2.8 - 3.2Triplet7.0 - 8.0
H-β (-CH₂-)1.8 - 2.2Multiplet-
H-γ (-CH₂-)1.7 - 2.1Multiplet-
H-δ (-CH₂-)2.4 - 2.8Triplet7.0 - 8.0

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.

The carbon atoms of the pyridazine ring (C-3, C-4, C-5, and C-6) are expected to resonate in the aromatic region (typically 110-160 ppm). The carbon atom bearing the amino group (C-6) will be significantly shielded, appearing at a lower chemical shift compared to the other ring carbons. Conversely, the carbon atom attached to the pentanenitrile chain (C-3) will be deshielded. The nitrile carbon (-C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The aliphatic carbons of the pentanenitrile chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (pyridazine)150 - 160
C-4 (pyridazine)120 - 130
C-5 (pyridazine)115 - 125
C-6 (pyridazine)155 - 165
C-α (-CH₂-)30 - 35
C-β (-CH₂-)25 - 30
C-γ (-CH₂-)20 - 25
C-δ (-CH₂-)15 - 20
-C≡N118 - 122

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this would show a cross-peak between the pyridazine protons H-4 and H-5, confirming their adjacent relationship. It would also show correlations between the adjacent methylene groups in the pentanenitrile chain (H-α with H-β, H-β with H-γ, and H-γ with H-δ). researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal for H-α would show a cross-peak with the carbon signal for C-α.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netnih.gov This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, the protons of the α-methylene group (H-α) would show correlations to the pyridazine carbons C-3 and C-4, confirming the attachment of the pentanenitrile chain to the C-3 position of the pyridazine ring.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass can be calculated from its molecular formula, C₉H₁₁N₅, and compared with the experimentally determined mass to confirm the elemental composition with high confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion in this case) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of the nitrile group: Cleavage of the C-C bond adjacent to the nitrile group.

Fragmentation of the pentanenitrile chain: Stepwise loss of methylene units.

Cleavage of the bond between the pyridazine ring and the side chain.

Ring opening or fragmentation of the pyridazine ring itself.

Analysis of these fragmentation pathways helps to piece together the molecular structure and confirm the connectivity of the different functional groups.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. nih.gov For this compound, XPS can provide valuable insights into the different chemical environments of carbon and nitrogen atoms.

The XPS spectrum would show distinct peaks for C 1s and N 1s. High-resolution scans of these regions would reveal multiple components corresponding to the different chemical states of these elements.

C 1s Spectrum: The C 1s spectrum would be deconvoluted to show peaks corresponding to the aliphatic carbons (C-C, C-H), the carbons of the pyridazine ring (C=C, C=N), and the nitrile carbon (-C≡N). Each of these environments would have a characteristic binding energy.

N 1s Spectrum: The N 1s spectrum is particularly informative. It would show distinct peaks for the two nitrogen atoms in the pyridazine ring (pyridinic nitrogen), the nitrogen of the amino group (-NH₂), and the nitrogen of the nitrile group (-C≡N). The binding energies of these nitrogen atoms are sensitive to their local chemical environment, allowing for their differentiation. science.gov

This detailed analysis of the surface elemental composition and chemical states provides a comprehensive understanding of the molecule's electronic structure.

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By quantifying the mass percentages of its constituent elements, a direct comparison can be made with the theoretical values derived from its proposed molecular formula. For this compound, with a molecular formula of C₉H₁₁N₄, the theoretical elemental composition has been calculated.

This analysis is typically performed using a combustion-based elemental analyzer. A weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are then passed through a series of detectors that quantify each component. The experimental percentages of carbon, hydrogen, and nitrogen are then compared against the theoretical values to confirm the stoichiometric integrity of the compound.

ElementTheoretical Mass Percentage (%)
Carbon (C)61.69
Hydrogen (H)6.33
Nitrogen (N)31.98

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for determining the purity of a compound and for separating it from any unreacted starting materials, byproducts, or other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is largely dependent on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Given the likely solid nature and polar functional groups (aminopyridazine and nitrile moieties) of this compound, HPLC is a highly suitable technique for its analysis. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common mode for such compounds.

A typical HPLC method for the purity assessment of this compound would involve a C18 (octadecylsilyl) column as the stationary phase. The mobile phase would likely be a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of components with varying polarities. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the aminopyridazine chromophore exhibits strong absorbance. cmes.orgsielc.com

ParameterTypical Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, direct GC analysis may be challenging due to its expected low volatility and the potential for thermal degradation of the aminopyridazine ring at high temperatures.

However, with the use of a high-temperature capillary column and appropriate temperature programming, GC analysis could be feasible. A common stationary phase for the analysis of nitrogen-containing heterocyclic compounds is a mid-polarity phase, such as one containing phenyl and cyanopropyl functional groups. The use of a temperature program, where the column oven temperature is gradually increased, would be necessary to elute the compound in a reasonable timeframe while maintaining good peak shape. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be suitable for detection, with the latter offering higher sensitivity and selectivity for nitrogen-containing compounds. oup.comepa.gov

ParameterTypical Condition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium at 1.0 mL/min
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
DetectorFlame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)
Detector Temperature300 °C
Injection Volume1 µL (splitless)

Computational Chemistry and Theoretical Investigations of 5 6 Aminopyridazin 3 Yl Pentanenitrile

Electronic Structure Calculations for Quantum Mechanical Properties

The electronic behavior of a molecule dictates its reactivity, stability, and interactions. Through sophisticated quantum mechanical calculations, a detailed picture of the electron distribution and energy levels within 5-(6-aminopyridazin-3-yl)pentanenitrile can be constructed.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. gsconlinepress.com For this compound, a DFT approach, likely using a functional such as B3LYP with a basis set like 6-31G*, would be employed to determine its ground-state electronic properties. gsconlinepress.comiiste.org

Key parameters derived from DFT calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

From these frontier orbital energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. gsconlinepress.com

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net

These descriptors for the pyridazine (B1198779) core are influenced by the aminopyridazine and pentanenitrile substituents, which modulate the electron density across the molecule. nih.gov For instance, the amino group, being an electron-donating group, would be expected to increase the HOMO energy, while the electron-withdrawing nature of the nitrile group would lower the LUMO energy.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound This table presents expected trends and values based on typical DFT calculations for similar heterocyclic compounds. Actual values would require specific computation.

Parameter Symbol Formula Expected Value (Arbitrary Units) Significance
HOMO Energy EHOMO - ~ -6.5 eV Electron-donating capacity
LUMO Energy ELUMO - ~ -1.5 eV Electron-accepting capacity
Energy Gap ΔE ELUMO - EHOMO ~ 5.0 eV Chemical reactivity/stability
Electronegativity χ -(EHOMO + ELUMO)/2 ~ 4.0 eV Electron attracting tendency
Chemical Hardness η (ELUMO - EHOMO)/2 ~ 2.5 eV Resistance to charge transfer
Electrophilicity Index ω χ2/(2η) ~ 3.2 eV Electrophilic character

While DFT is a workhorse, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to higher accuracy, albeit at a greater computational cost. aip.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) could be used to benchmark the DFT results for critical properties of this compound. nih.gov

These high-level calculations are particularly valuable for refining the molecular geometry and for obtaining precise values for properties like dipole moment and polarizability. The pyridazine ring itself possesses a significant dipole moment, which would be further influenced by the amino and pentanenitrile groups. nih.gov An accurate prediction of the molecular dipole moment is essential for understanding its intermolecular interactions and solubility.

Molecular Dynamics and Conformational Analysis of the Pentanenitrile Chain

The flexible pentanenitrile chain introduces a significant degree of conformational freedom to the molecule. Understanding this flexibility is key to comprehending its three-dimensional structure and how it might interact with other molecules.

The pentanenitrile chain can adopt numerous conformations due to rotation around its single bonds. wikipedia.org A systematic conformational search, potentially using molecular mechanics force fields followed by DFT optimization of the located minima, would reveal the most stable arrangements of the chain relative to the rigid aminopyridazine core.

The primary conformers of a pentyl group are typically described by the dihedral angles along the carbon backbone, leading to various gauche and anti arrangements. wikipedia.org For this compound, the key dihedral angles would be those defining the orientation of the pentanenitrile chain with respect to the pyridazine ring. The conformational analysis would identify the global energy minimum, representing the most populated conformation at equilibrium, as well as other low-energy conformers that could be accessible at room temperature.

Molecular dynamics (MD) simulations or potential energy surface scans can be employed to investigate the pathways by which the molecule converts between different conformations. By systematically rotating specific dihedral angles and calculating the corresponding energy, the rotational barriers separating the energy minima can be determined.

These barriers provide insight into the flexibility of the pentanenitrile chain. Low rotational barriers would indicate a highly flexible chain, capable of rapidly sampling a wide range of conformations. Conversely, high barriers would suggest that the molecule is locked into a more limited set of preferred shapes. This information is crucial for understanding the molecule's dynamic behavior in solution.

Table 2: Expected Conformational Data for the Pentanenitrile Chain This table illustrates the type of data obtained from a conformational analysis, based on known behavior of alkyl chains.

Conformer Description Relative Energy (kcal/mol) Key Dihedral Angle(s) Population at 298 K (%)
Global Minimum (e.g., Anti-Anti) 0.00 ~180°, ~180° High
Local Minimum 1 (e.g., Anti-Gauche) 0.5 - 1.5 ~180°, ~60° Moderate
Local Minimum 2 (e.g., Gauche-Anti) 0.5 - 1.5 ~60°, ~180° Moderate
Rotational Transition State 3.0 - 5.0 Variable -

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental spectra. For this compound, theoretical predictions of vibrational and nuclear magnetic resonance (NMR) spectra would be particularly valuable.

By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies corresponding to the normal modes of the molecule can be determined. These theoretical frequencies, when appropriately scaled, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.net Key predicted vibrations would include the N-H stretches of the amino group, the C≡N stretch of the nitrile, and various C=C and C=N stretching modes within the pyridazine ring. liberty.edu

Furthermore, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Theoretical predictions of 1H and 13C chemical shifts for each unique atom in the molecule can be directly compared to experimental NMR data, facilitating the complete assignment of the NMR spectrum and confirming the molecular structure.

Computational Prediction of Vibrational Spectra (IR, Raman)

Theoretical vibrational spectroscopy is a powerful tool for characterizing molecular structures. cardiff.ac.uknih.gov For this compound, density functional theory (DFT) calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to predict its infrared (IR) and Raman spectra. core.ac.uknih.gov Such calculations would yield the harmonic vibrational frequencies, IR intensities, and Raman activities for each vibrational mode.

A hypothetical data table for predicted vibrational frequencies might look like this:

Vibrational ModeCalculated Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν(N-H) stretch3400-3500HighModerateAmine group N-H symmetric/asymmetric stretching
ν(C≡N) stretch2240-2260ModerateStrongNitrile group C≡N stretching
ν(C=N) stretch1600-1650StrongModeratePyridazine ring C=N stretching
δ(N-H) bend1580-1620StrongLowAmine group N-H scissoring
Aromatic C-H stretch3000-3100ModerateStrongPyridazine ring C-H stretching
Aliphatic C-H stretch2850-2960StrongStrongPentanenitrile chain C-H stretching

This table is illustrative and not based on actual calculated data for this compound.

Calculation of Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence)

Time-dependent density functional theory (TD-DFT) is the most common method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules. core.ac.uk By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum. Similarly, by optimizing the geometry of the first excited state, the emission energy can be calculated to predict the fluorescence spectrum. These calculations would provide insights into the electronic transitions, such as π→π* and n→π*, within the pyridazine ring and their interplay with the aminopyridazine and pentanenitrile substituents.

A hypothetical table of predicted electronic transitions could be:

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3200.15HOMO → LUMO (π→π)
S₀ → S₂2850.08HOMO-1 → LUMO (n→π)
S₀ → S₃2500.25HOMO → LUMO+1 (π→π*)

This table is for illustrative purposes only.

NMR Chemical Shift Predictions

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a valuable tool for structure elucidation. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. core.ac.uk The calculated isotropic shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts. These predictions can help in assigning the signals in experimentally obtained NMR spectra. mdpi.com

A hypothetical table of predicted ¹³C NMR chemical shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C≡N118
Pyridazine C3155
Pyridazine C6160
Pyridazine C4/C5125-135
CH₂ (adjacent to C≡N)17
CH₂ (adjacent to pyridazine)30

This table is illustrative and not based on actual calculated data.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can be employed to investigate the potential reactivity of this compound. For instance, one could study electrophilic aromatic substitution on the pyridazine ring or nucleophilic addition to the nitrile group. This would involve locating the transition state structures for the proposed reaction pathways and calculating the activation energies. This analysis provides insights into the kinetics and thermodynamics of the reactions, helping to predict the most likely reaction products.

Molecular Modeling for Structure-Property Relationships (excluding biological activity/toxicity)

Molecular modeling can be used to establish relationships between the molecular structure of this compound and its physicochemical properties. For example, calculations of the dipole moment and polarizability can provide information about its intermolecular interactions. The molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack.

Topological Analysis and Quantum Chemical Descriptors

Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to analyze the nature of the chemical bonds within this compound. researchgate.net This analysis provides information about bond critical points and bond paths, offering insights into the strength and nature of the covalent and non-covalent interactions. Furthermore, various quantum chemical descriptors, such as HOMO-LUMO gap, ionization potential, and electron affinity, can be calculated to quantify its electronic structure and reactivity. chemmethod.comresearchgate.net

A hypothetical table of quantum chemical descriptors:

DescriptorCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV
Dipole Moment3.5 D

This table is for illustrative purposes only.

Chemical Reactivity and Derivatization Pathways of 5 6 Aminopyridazin 3 Yl Pentanenitrile

Reactions at the Pyridazine (B1198779) Heterocyclic Ring

The pyridazine ring in 5-(6-aminopyridazin-3-yl)pentanenitrile is an electron-deficient heteroaromatic system, a characteristic that significantly influences its reactivity. The presence of two adjacent nitrogen atoms deactivates the ring towards electrophilic attack while rendering it susceptible to nucleophilic substitution, particularly when a suitable leaving group is present.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution:

Pyridazine and its derivatives are generally resistant to electrophilic aromatic substitution (SEAr) reactions. The nitrogen atoms exert a strong deactivating effect on the ring, making it less nucleophilic than benzene. wikipedia.orgmasterorganicchemistry.comlibretexts.org Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridazine nitrogen atoms can be protonated, further increasing the ring's deactivation. wikipedia.org Consequently, forcing conditions are typically necessary to achieve substitution, and the reactions often result in low yields. For this compound, the amino group at the C-6 position is an activating, ortho-, para-director. However, the strong deactivating nature of the pyridazine ring itself is the dominant factor. Therefore, direct electrophilic substitution on the pyridazine ring of this compound is not a synthetically viable pathway under standard conditions.

Nucleophilic Aromatic Substitution:

In contrast to its inertness towards electrophiles, the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with a good leaving group. libretexts.org For derivatives of 6-aminopyridazine that bear a halogen at the 3-position, nucleophilic displacement is a common and synthetically useful reaction. Various nucleophiles, including amines, alkoxides, and thiolates, can displace the halide. The reaction proceeds through a Meisenheimer-like intermediate, and the rate is enhanced by the electron-withdrawing nature of the pyridazine ring. libretexts.orglibretexts.org

While this compound itself does not possess a leaving group on the pyridazine ring other than the amino group, its derivatives, such as a hypothetical 5-(6-amino-3-chloropyridazin-3-yl)pentanenitrile, would be expected to undergo nucleophilic aromatic substitution readily.

Ring Opening and Rearrangement Reactions

The pyridazine ring is generally stable; however, under certain conditions, ring-opening and rearrangement reactions can occur. For instance, some substituted pyridazines have been observed to undergo rearrangement upon treatment with strong bases or upon photochemical irradiation. The specific conditions and outcomes are highly dependent on the substitution pattern of the pyridazine ring. There is limited specific information available in the literature regarding ring-opening and rearrangement reactions of 6-aminopyridazine derivatives that would be directly analogous to this compound. However, it is a known phenomenon in heterocyclic chemistry that electron-deficient rings can be susceptible to nucleophilic attack leading to ring cleavage under forcing conditions.

Transformations of the Primary Amine Functionality at C-6

The primary amino group at the C-6 position of this compound is a versatile functional handle for a variety of derivatization reactions. Its nucleophilic character allows it to readily participate in reactions with a wide range of electrophiles.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation:

The primary amino group of 6-aminopyridazine derivatives can be readily acylated using acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. researchgate.netresearchgate.netyoutube.com This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acyl-6-aminopyridazine derivatives are often important intermediates in the synthesis of more complex molecules. For this compound, acylation would proceed chemoselectively at the exocyclic amino group without affecting the pyridazine ring or the nitrile functionality under standard conditions.

Interactive Data Table: Acylation of Aminopyridines

Acylating AgentAmine SubstrateBaseProductReference
Acetic Anhydride2-Aminopyridine (B139424)NoneN-(pyridin-2-yl)acetamide researchgate.net
Benzoyl Chloride3-AminopyridinePyridine (B92270)N-(pyridin-3-yl)benzamide researchgate.net
Endic Anhydride4-AminopyridineNone(1R,2S,3R,4S)-N-(pyridin-4-yl)-3-carboxybicyclo[2.2.1]hept-5-ene-2-carboxamide researchgate.net

Alkylation:

N-alkylation of the amino group in aminopyridines can be achieved using alkyl halides. chemrxiv.orgresearchgate.net However, the reaction can sometimes be challenging to control, as polyalkylation can occur. chemrxiv.org The nucleophilicity of the resulting secondary amine is often comparable to or greater than the starting primary amine, leading to the formation of tertiary amines. To achieve monoalkylation, specific strategies such as using a large excess of the amine or employing protecting groups may be necessary. Alternative methods, such as reductive amination with aldehydes or ketones, can also be employed for the controlled synthesis of N-alkylated derivatives.

Sulfonylation:

Similar to acylation, the primary amino group can be sulfonylated with sulfonyl chlorides in the presence of a base to yield sulfonamides. nih.govsigmaaldrich.comnih.gov This reaction is a common method for the synthesis of sulfonamide-containing heterocyclic compounds, which are of significant interest in medicinal chemistry. The sulfonylation of this compound would be expected to proceed smoothly at the amino group.

Condensation and Imine Formation Reactions

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govnih.govresearchgate.netacs.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imines can be stable compounds or can serve as intermediates for further transformations, such as reduction to secondary amines. The reaction is generally reversible and the position of the equilibrium can be influenced by the removal of water.

Interactive Data Table: Condensation of Amines with Aldehydes

AmineAldehydeCatalystProductReference
2-AminopyridineBenzaldehydeNone(E)-N-benzylidenepyridin-2-amine nih.gov
3-Aminopyridine4-ChlorobenzaldehydeAcetic Acid(E)-N-(4-chlorobenzylidene)pyridin-3-amine nih.gov
AnilineBenzaldehydeNone(E)-N-benzylaniline researchgate.net

Diazotization and Subsequent Transformations

The primary aromatic amino group of 6-aminopyridazine derivatives can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). organic-chemistry.org These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com

One of the most important reactions of aryl diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile, such as a halide (Cl, Br) or cyanide (CN), using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.org This provides a powerful method for introducing a range of functional groups onto the pyridazine ring that might be difficult to install by other means. For this compound, diazotization followed by a Sandmeyer reaction would allow for the replacement of the amino group with various substituents at the C-6 position. For example, treatment with NaNO2/HCl followed by CuCl would yield 5-(6-chloropyridazin-3-yl)pentanenitrile.

Reactivity of the Terminal Nitrile Group

The nitrile group (–C≡N) is a versatile functional group due to the polarized nature of the carbon-nitrogen triple bond and the electrophilicity of the carbon atom. libretexts.orglibretexts.orgfiveable.me This allows for a range of nucleophilic addition reactions. libretexts.orglibretexts.orgwikipedia.orgchemistrysteps.com

Hydrolysis Reactions to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to produce either amides or carboxylic acids, depending on the reaction conditions. wikipedia.orgchemguide.co.ukchemistrysteps.com This process can be catalyzed by either acid or base. chemguide.co.ukchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglumenlearning.com In contrast, under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.org The initial product of hydrolysis is an amide, which can then be further hydrolyzed to a carboxylic acid with prolonged reaction times or harsher conditions. chemguide.co.ukchemistrysteps.comchemistrysteps.com For instance, the hydrolysis of pentanenitrile, a simple aliphatic nitrile, can yield pentanamide and subsequently pentanoic acid. It is often challenging to stop the reaction at the amide stage under traditional heating conditions. chemistrysteps.com However, milder conditions, such as using hydrogen peroxide in an alkaline solution, can favor the formation of the amide. commonorganicchemistry.com

Table 1: General Conditions for Nitrile Hydrolysis

Product Reagents Conditions
Amide H₂O, H⁺ or OH⁻ (mild) Mild heating
Carboxylic Acid H₂O, H⁺ or OH⁻ (strong) Reflux

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine (–CH₂NH₂) using various reducing agents. chemguide.co.ukwikipedia.orgstudymind.co.uk A common and effective method involves the use of lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether, followed by an acidic workup. libretexts.orgchemguide.co.ukstudymind.co.uk This reaction proceeds through two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org

Catalytic hydrogenation is another widely used method for the reduction of nitriles. wikipedia.orgstudymind.co.uk This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel, typically under elevated temperature and pressure. chemguide.co.ukwikipedia.orgstudymind.co.uk Other reducing agents like sodium in ethanol can also be employed to achieve this transformation. studymind.co.uk A variety of other reagents, including diisopropylaminoborane in the presence of lithium borohydride and ammonia borane, have also been shown to effectively reduce nitriles to primary amines. organic-chemistry.org

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

Reagent Conditions
Lithium aluminum hydride (LiAlH₄) Dry ether, followed by acid workup
H₂ / Metal Catalyst (Pd, Pt, Ni) High temperature and pressure
Sodium (Na) / Ethanol

Cycloaddition Reactions (e.g., [2+3] dipolar cycloadditions)

Nitriles can participate in cycloaddition reactions, particularly as dipolarophiles in [2+3] dipolar cycloadditions. In these reactions, a 1,3-dipole reacts with a π-system (the nitrile group) to form a five-membered heterocyclic ring. A prominent example is the reaction of nitrile oxides (R-C≡N⁺-O⁻) with nitriles to form 1,2,4-oxadiazoles. Nitrile imines are also reactive intermediates that undergo [2+3] dipolar cycloaddition with nitriles to yield 1,2,4-triazoles. oup.com These reactions are valuable for the synthesis of various heterocyclic compounds. oup.commdpi.comnih.gov

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by a variety of nucleophiles. wikipedia.orgwikipedia.org Organometallic reagents, such as Grignard reagents (RMgX), add to the nitrile to form an intermediate imine salt. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.com This two-step process provides a useful method for the synthesis of ketones from nitriles. The reaction is typically second-order, being first-order in both the Grignard reagent and the nitrile. masterorganicchemistry.com

Reactions Involving the Alkyl Linker Chain

The pentyl chain linking the pyridazine ring and the nitrile group also possesses sites of reactivity.

Alpha-Carbon Reactivity Adjacent to Nitrile

The carbon atom adjacent to the nitrile group, known as the alpha-carbon, exhibits enhanced acidity. wikipedia.org The protons attached to this carbon (alpha-hydrogens) can be removed by a strong base to form a carbanion, also known as a nitrile anion. umich.edu This anion is stabilized by resonance, with the negative charge delocalized onto the nitrogen atom of the nitrile group. aklectures.com

This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. libretexts.orglibretexts.org For example, it can undergo alkylation with alkyl halides in an Sₙ2 reaction, leading to the introduction of an alkyl group at the alpha-position. youtube.com This reactivity is analogous to the alpha-alkylation of ketones and esters. libretexts.orgyoutube.com

Table 3: Comparison of Alpha-Carbon Activating Groups

Functional Group pKa of α-Hydrogen
Aldehyde ~16-18
Ketone ~19-21
Ester ~25
Nitrile ~25

Functionalization of the Methylene (B1212753) Groups

The pentyl chain of this compound possesses several methylene groups that are, in principle, amenable to functionalization. The reactivity of these groups is influenced by their position relative to the pyridazine ring and the nitrile group. The methylene group alpha to the pyridazine ring (C-1') is expected to be the most activated due to the electron-withdrawing nature of the heteroaromatic system. This activation, however, is generally modest compared to positions adjacent to more strongly activating groups.

While direct, selective functionalization of the methylene groups of this compound has not been extensively reported in the literature, analogous transformations on similar alkyl-substituted heterocyclic systems suggest several potential pathways. These reactions typically require harsh conditions or the use of highly reactive reagents due to the relatively unactivated nature of sp³ C-H bonds.

Table 1: Plausible Functionalization Reactions of Methylene Groups

Reaction Type Reagents and Conditions Potential Product
Free-Radical Halogenation N-Bromosuccinimide (NBS), benzoyl peroxide, CCl₄, reflux 5-(6-Amino-pyridazin-3-yl)-x-bromopentanenitrile
Oxidation Strong oxidizing agents (e.g., KMnO₄, CrO₃) 5-(6-Amino-pyridazin-3-yl)pentanoic acid or ketones

It is important to note that these reactions may suffer from a lack of selectivity, leading to a mixture of products functionalized at different positions along the alkyl chain. Furthermore, the amino group on the pyridazine ring may require protection to prevent side reactions under certain conditions.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The presence of both a primary amino group and a nitrile functionality makes this compound a potentially valuable building block for various MCRs.

The amino group can act as a nucleophile in a variety of well-known MCRs, leading to the formation of diverse heterocyclic scaffolds. For instance, in a manner analogous to other aminopyridines and related aminoheterocycles, it could participate in reactions such as the Ugi, Biginelli, or Hantzsch reactions.

Ugi-type Reaction:

In a Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative. The reaction would proceed through the initial formation of a Schiff base between the amino group of the pyridazine derivative and the aldehyde.

Biginelli-type Reaction:

The Biginelli reaction, a three-component condensation, could potentially incorporate this compound as the amine component, reacting with an aldehyde and a β-ketoester to form dihydropyrimidinone derivatives. However, the reactivity of the aminopyridazine in this context would need to be competitive with urea or thiourea, the traditional amine components.

The nitrile group can also participate in MCRs, although this is less common for aliphatic nitriles compared to α,β-unsaturated nitriles. Nevertheless, under specific catalytic conditions, the nitrile could be involved in cycloaddition reactions or act as an electrophile after activation.

Table 2: Potential Multi-component Reactions

Reaction Name Reactants Potential Product Scaffold
Ugi Reaction This compound, Aldehyde, Carboxylic Acid, Isocyanide α-Acylamino amide
Biginelli Reaction This compound, Aldehyde, β-Ketoester Dihydropyrimidinone derivative

The successful application of this compound in these MCRs would depend on the careful optimization of reaction conditions to ensure compatibility with all functional groups present in the molecule and to favor the desired reaction pathway. The exploration of its utility in such reactions could provide efficient routes to novel and structurally diverse molecules with potential applications in medicinal chemistry and materials science.

Future Research Directions and Emerging Applications in Advanced Chemical Sciences

Exploration of Novel Synthetic Methodologies for Pyridazine-Nitrile Hybrids

The synthesis of pyridazine (B1198779) derivatives has been a subject of considerable interest, with various methods being developed to construct this heterocyclic core. uminho.ptnih.gov Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to pyridazine-nitrile hybrids like 5-(6-aminopyridazin-3-yl)pentanenitrile.

Key areas of exploration are expected to include:

Catalytic C-H Activation: Direct functionalization of pyridazine rings through C-H activation would offer a more atom-economical approach compared to traditional cross-coupling methods, reducing the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of these compounds.

Multicomponent Reactions: Designing one-pot multicomponent reactions to assemble the pyridazine-nitrile scaffold from simple, readily available starting materials would significantly streamline the synthetic process.

Photoredox Catalysis: Visible-light-mediated synthesis could provide milder and more selective reaction conditions for the introduction of the nitrile-containing alkyl chain onto the pyridazine core.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesPotential Challenges
Catalytic C-H ActivationHigh atom economy, reduced wasteSelectivity and functional group tolerance
Flow ChemistryEnhanced safety, scalability, precise controlInitial setup cost, potential for clogging
Multicomponent ReactionsHigh efficiency, reduced purification stepsOptimization of reaction conditions for multiple steps
Photoredox CatalysisMild reaction conditions, high selectivityRequirement for specialized equipment, catalyst cost

Table 1: Comparison of Potential Synthetic Methodologies

Design and Development of New Derivatives with Tunable Properties

The structural backbone of this compound offers multiple points for modification, allowing for the design and synthesis of a library of new derivatives with fine-tuned electronic, optical, and biological properties. The amino group, the pyridazine ring, and the nitrile moiety can all be systematically altered to modulate the molecule's characteristics. For instance, derivatization of the amino group could influence solubility and intermolecular interactions, while modifications to the pyridazine ring could alter the electronic properties. The nitrile group, a versatile functional handle, can be transformed into various other functionalities, further expanding the chemical space.

Application in Advanced Material Design and Functional Polymers

The unique combination of a polar, aromatic pyridazine ring and a reactive nitrile group makes this compound an intriguing building block for advanced materials. rsc.orgmdpi.com The pyridazine moiety can impart desirable thermal stability and electronic properties, while the nitrile group can participate in polymerization reactions or serve as a site for cross-linking.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): Pyridazine-based materials have shown promise in OLED technology. liberty.edu Derivatives of this compound could be explored as new host or emissive materials.

Functional Polymers: Incorporation of this molecule into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or the ability to coordinate with metal ions. rsc.org

Corrosion Inhibitors: The nitrogen atoms in the pyridazine ring can effectively coordinate to metal surfaces, suggesting potential applications as corrosion inhibitors for various metals and alloys. liberty.edu

Development of Analytical Probes and Sensors

The pyridazine ring system, with its inherent fluorescence and ability to interact with metal ions and other analytes, provides a platform for the development of novel chemical sensors. The nitrile group can be further functionalized to introduce specific recognition elements. Future research could focus on designing derivatives of this compound that exhibit changes in their fluorescence or color upon binding to a target analyte, enabling their use as chemosensors for environmental monitoring or biological imaging.

Role in Mechanistic Organic and Inorganic Catalysis

The nitrogen-rich pyridazine core of this compound can act as a ligand for transition metals, opening up possibilities for its use in catalysis. The bidentate nature of the pyridazine ring, along with the potential for further functionalization, allows for the design of tailored ligands for a variety of catalytic transformations. Research in this area would involve synthesizing metal complexes of these pyridazine-nitrile hybrids and evaluating their catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, and oxidation.

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the structure-property relationships of this compound and its derivatives will require the application of advanced characterization techniques. While standard techniques like NMR and IR spectroscopy are essential for routine characterization, more sophisticated methods will be needed for in-depth analysis. nih.govmdpi.comacs.org

Characterization TechniqueInformation GainedPotential Application
2D NMR Spectroscopy (COSY, HSQC, HMBC)Detailed structural elucidation and assignment of proton and carbon signalsUnambiguous structure confirmation of new derivatives
X-ray CrystallographyPrecise three-dimensional molecular structure and packing in the solid stateUnderstanding intermolecular interactions and solid-state properties
In-situ IR/Raman SpectroscopyMonitoring of reaction progress and identification of transient intermediatesElucidating reaction mechanisms for novel synthetic methodologies
Ultrafast Transient Absorption SpectroscopyStudying excited-state dynamics and photophysical propertiesDesigning more efficient materials for optoelectronic applications

Table 2: Advanced Characterization Techniques

In-situ spectroscopic techniques, such as in-situ infrared spectroscopy, could be employed to monitor the synthesis of these compounds in real-time, providing valuable mechanistic insights. acs.org Advanced NMR techniques will be crucial for the unambiguous structural determination of new, more complex derivatives. nih.gov

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